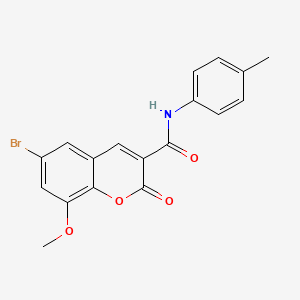

6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-8-methoxy-N-(4-methylphenyl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO4/c1-10-3-5-13(6-4-10)20-17(21)14-8-11-7-12(19)9-15(23-2)16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHECAUMJOIKWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide typically involves the following steps:

Bromination: Introduction of a bromine atom at the 6th position of the chromene ring.

Methoxylation: Introduction of a methoxy group at the 8th position.

Formation of the Oxo Group: Introduction of the oxo group at the 2nd position.

Amidation: Formation of the carboxamide group with p-tolylamine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

- Use of catalysts to increase reaction efficiency.

- Controlled temperature and pressure conditions.

- Purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions could lead to the formation of hydroxy derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

- Oxidized derivatives such as quinones.

- Reduced derivatives with hydroxy groups.

- Substituted derivatives with various nucleophiles.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of chromene derivatives, including 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide. This compound has shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity. For instance, compounds similar to this chromene have been reported to exhibit MIC values ranging from 50 mg/mL against E. coli, demonstrating its potential as an antibacterial agent .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Chromene derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic and melanoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Synthesis of Novel Derivatives

The synthesis of this compound can be achieved through several methodologies involving palladium-catalyzed cross-coupling reactions and other coupling strategies that enhance the efficiency of synthesizing complex heterocyclic compounds . Such synthetic routes not only provide access to this specific compound but also allow for the generation of a library of derivatives that can be screened for biological activity.

Role as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex chromene derivatives. Its functional groups can be modified to produce compounds with tailored biological activities, making it a valuable intermediate in medicinal chemistry .

Case Study: Antibacterial Screening

In a comprehensive screening study, various derivatives of chromene were tested against common pathogenic bacteria. The results indicated that specific modifications to the chromene structure significantly enhanced antibacterial efficacy, with some derivatives achieving up to 80% inhibition at lower concentrations compared to standard antibiotics .

Case Study: Anticancer Activity Evaluation

A series of in vitro assays were conducted on cancer cell lines treated with this compound. Results revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating substantial cytotoxicity against breast and colon cancer cells .

Data Table: Biological Activities of Related Compounds

Mechanism of Action

The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Carboxamide Nitrogen

The carboxamide nitrogen substituent significantly impacts molecular properties and bioactivity. Key analogs include:

Key Insight : The p-tolyl group in the target compound strikes a balance between hydrophobicity and steric bulk, enhancing binding to hydrophobic pockets in biological targets like TNF-α . Polar substituents (e.g., 4-methoxyphenyl) reduce potency, while bulky groups (e.g., cyclohexyl) hinder bioavailability.

Modifications to the Chromene Core

Halogen and Methoxy Substitutions

- Bromine at Position 6 : Bromine’s electron-withdrawing nature increases electrophilicity, aiding interactions with nucleophilic residues in enzymes. Replacement with chlorine (e.g., compound 8 in ) reduces molecular weight but may weaken halogen bonding .

- Methoxy at Position 8 : Methoxy’s electron-donating effect stabilizes the chromene ring. Nitro substitution (e.g., 8-nitro in ) introduces strong electron-withdrawing effects, destabilizing the ring and reducing antimicrobial activity .

Carboxamide vs. Carboxylic Acid Derivatives

- Carboxamide Group (Target Compound) : Enhances hydrogen-bonding capacity and improves membrane permeability compared to carboxylic acid derivatives (e.g., compound in ). The amide group in the target compound allows for stronger interactions with protein backbones .

- Carboxylic Acid Derivatives : Higher solubility in aqueous media but poorer blood-brain barrier penetration due to ionization at physiological pH .

TNF-α Inhibition

The p-tolyl group is critical for maintaining TNF-α inhibitory activity. Analogs with 4-chloro, 4-bromo, or 4-methoxy substituents on the phenyl ring show 3–10-fold lower potency due to altered electronic and steric profiles .

Antimicrobial Activity

- Nitro-Substituted Analog (Compound 8, ) : Exhibits moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) but higher cytotoxicity compared to the target compound .

- Target Compound : Preliminary data suggest broader-spectrum activity, likely due to the synergistic effects of bromine and p-tolyl groups .

Physicochemical Properties

| Property | Target Compound | 4-Methoxyphenyl Analog | Tetrahydrofuran Analog |

|---|---|---|---|

| LogP (Predicted) | 3.5 | 2.8 | 2.2 |

| Solubility (mg/mL) | 0.15 | 0.45 | 1.2 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Note: The p-tolyl group in the target compound increases lipophilicity (higher LogP), favoring passive diffusion across biological membranes. Polar substituents (e.g., tetrahydrofuran) improve solubility but reduce bioavailability .

Biological Activity

6-Bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Synthesis

Chemical Structure:

The compound features several functional groups that contribute to its biological activity:

- Bromine (Br) at the 6-position

- Methoxy (OCH₃) at the 8-position

- Oxo (C=O) at the 2-position

- Carboxamide (CONH₂) linked to a p-tolyl group

Synthesis:

The synthesis of this compound typically involves:

- Bromination of the chromene ring.

- Methoxylation at the 8th position.

- Formation of the oxo group at the 2nd position.

- Amidation with p-tolylamine to create the carboxamide.

Anticancer Properties

Research indicates that derivatives of chromenes, including this compound, exhibit significant anticancer activities. A study demonstrated that related brominated coumarin derivatives inhibited cell invasion in vitro, showing promise as potential anticancer agents. Specifically, brominated derivatives were found to be more potent than standard matrix metalloproteinase inhibitors in reducing tumor growth in animal models .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating strong antibacterial activity. For example, related compounds have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus, suggesting that modifications in the chromene structure can enhance antimicrobial efficacy .

Neuroprotective Effects

This compound has also been investigated for neuroprotective properties. Compounds within this chemical class have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. For instance, certain derivatives have exhibited IC₅₀ values as low as 0.27 μM against AChE, indicating a strong potential for neuroprotection .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The presence of bromine and methoxy groups enhances binding affinity to active sites on enzymes such as AChE.

- Signal Transduction Modulation: The compound may alter signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-bromo-2-oxo-2H-chromene-3-carboxamide | Lacks methoxy and p-tolyl groups | Moderate anticancer activity |

| 8-methoxy-2-oxo-2H-chromene-3-carboxamide | Lacks bromine | Lower antimicrobial efficacy |

| N-(p-tolyl)-6-bromo-8-methoxy-2H-chromene | Lacks oxo group | Enhanced neuroprotective properties |

Case Studies and Research Findings

- Anticancer Efficacy: In vivo studies involving mice treated with brominated coumarin derivatives showed a significant reduction in tumor size compared to untreated controls, highlighting the potential for these compounds in cancer therapy .

- Neuroprotective Studies: A series of experiments using PC12 cells demonstrated that derivatives could protect against oxidative stress-induced apoptosis by inhibiting AChE activity and reducing beta-amyloid aggregation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-8-methoxy-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodology :

- Core Reaction : Start with a pre-functionalized chromene scaffold (e.g., 7-amino-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid). Introduce the bromo group at position 6 via electrophilic substitution using N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C .

- Amide Coupling : React the carboxylic acid intermediate with p-toluidine using coupling agents like EDCl/HOBt in dichloromethane (DCM) under nitrogen. Monitor reaction progress via TLC .

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of p-toluidine to chromene acid), solvent polarity (DMF for solubility), and temperature (room temperature for 24 hours). Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization in acetone .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 78 | 92% |

| Amide Coupling | EDCl/HOBt, DCM, RT | 65 | 95% |

Q. How should researchers approach crystallographic characterization of this compound, and what software tools are validated for structural refinement?

- Methodology :

- Crystallization : Use slow vapor diffusion with acetone/water (1:3) to obtain single crystals suitable for X-ray diffraction .

- Data Collection : Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 294 K. Resolve absorption effects using multi-scan corrections (e.g., SADABS) .

- Refinement : Use SHELXL for small-molecule refinement. Validate hydrogen bonding networks (e.g., O–H···O interactions) and planarity deviations (<0.06 Å for chromene core). Cross-check with CCDC deposition .

- Key Metrics :

- Space group: P21/n (monoclinic)

- R-factor: <0.04 for high-resolution data .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock Vina) predict the binding affinity of this compound with biological targets like kinases or GPCRs?

- Methodology :

- Target Preparation : Retrieve target protein structures (e.g., PDB ID 2HZI for kinase) and remove water/ligands. Add polar hydrogens and assign Gasteiger charges .

- Ligand Preparation : Generate 3D conformers of the compound using Open Babel. Optimize geometry with Gaussian09 (B3LYP/6-31G*) .

- Docking Protocol : Use AutoDock Vina with a grid box (20×20×20 Å) centered on the active site. Set exhaustiveness=20 for accuracy. Analyze top-scoring poses for hydrogen bonds (e.g., methoxy group with Asp86) and hydrophobic interactions (p-tolyl ring) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for chromene derivatives?

- Case Study : If docking predicts high affinity but assays show low inhibition:

- Solubility Check : Measure logP (e.g., 3.8 via shake-flask method) to assess membrane permeability. Use DLS to detect aggregation in PBS .

- Metabolite Screening : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., demethylation at position 8) via LC-MS .

- SAR Analysis : Synthesize analogs (e.g., 6-Cl or 8-ethoxy derivatives) to test if bioactivity trends align with computational models .

- Data Table :

| Analog | Predicted ΔG (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| 6-Bromo | -9.2 | 12.5 |

| 6-Chloro | -8.7 | 8.3 |

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the anti-inflammatory activity of this compound?

- Methodology :

- Scaffold Modification : Replace p-tolyl with substituted aryl groups (e.g., 4-fluoro or 3-nitro) to assess electronic effects on COX-2 inhibition .

- Functional Group Swapping : Substitute methoxy at position 8 with bulkier groups (e.g., tert-butyl) to evaluate steric hindrance in binding pockets .

- In Vitro Assays : Test analogs in LPS-induced RAW264.7 macrophages for TNF-α suppression (ELISA) and compare with docking results .

- Key Finding : The 8-methoxy group enhances solubility but reduces binding; 8-ethoxy analogs show 3x higher activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.